molecular formula C8H8Br2 B8787130 Benzene, 1-(dibromomethyl)-3-methyl- CAS No. 63512-59-4

Benzene, 1-(dibromomethyl)-3-methyl-

Cat. No.: B8787130
CAS No.: 63512-59-4
M. Wt: 263.96 g/mol
InChI Key: JFCIOYXEHZUIHD-UHFFFAOYSA-N
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Description

Benzene, 1-(dibromomethyl)-3-methyl- (C₈H₇Br₂) is a brominated aromatic compound featuring a dibromomethyl (–CHBr₂) group at position 1 and a methyl (–CH₃) group at position 3. This substitution pattern imparts unique electronic and steric properties, making it a reactive intermediate in organic synthesis.

Properties

CAS No.

63512-59-4

Molecular Formula

C8H8Br2

Molecular Weight

263.96 g/mol

IUPAC Name

1-(dibromomethyl)-3-methylbenzene

InChI

InChI=1S/C8H8Br2/c1-6-3-2-4-7(5-6)8(9)10/h2-5,8H,1H3

InChI Key

JFCIOYXEHZUIHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituent type and position significantly influence boiling points, solubility, and molecular weight.

Compound Molecular Formula Molecular Weight Boiling Point (K) Key Substituents Source
Benzene, 1-(dibromomethyl)-3-methyl- C₈H₇Br₂ 263.95 Data Not Found –CHBr₂ (1), –CH₃ (3) Target
Benzene, 1-(dibromomethyl)-3-fluoro- C₇H₅Br₂F 267.92 Data Not Found –CHBr₂ (1), –F (3)
Benzene, 1-bromo-3-methyl- C₇H₇Br 171.03 Data Not Found –Br (1), –CH₃ (3)
Benzene, 1-(bromomethyl)-3-chloro- C₇H₆BrCl 205.48 382.20–382.70 –CH₂Br (1), –Cl (3)

Key Observations :

  • The dibromomethyl group increases molecular weight and likely boiling points compared to mono-brominated analogs (e.g., –Br vs. –CHBr₂).
  • Fluorine substitution (C₇H₅Br₂F) slightly increases molecular weight due to its higher electronegativity but may reduce boiling points compared to methyl groups due to weaker van der Waals forces .
Halogen Reactivity
  • Dibromomethyl Group : The –CHBr₂ group in the target compound is highly reactive in nucleophilic substitutions (e.g., coupling reactions) and eliminations. Similar dibromomethyl-substituted linkers are used in synthesizing tetrapyrazole carboxylate ligands via ester deprotection and coupling .
  • Mono-Brominated Analogs: Benzene, 1-bromo-3-methyl- (C₇H₇Br) undergoes Suzuki-Miyaura cross-coupling but lacks the bifunctional reactivity of –CHBr₂ .
Electronic Effects
  • Electron-Withdrawing Groups : Benzene, 1-bromo-3-(trifluoromethyl)- (C₇H₄BrF₃) has a strong electron-withdrawing –CF₃ group, enhancing electrophilic substitution at the para position. In contrast, the methyl group in the target compound is electron-donating, directing reactions to ortho/para positions .

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